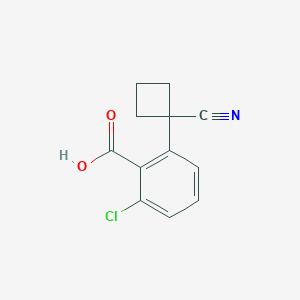
2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that features a pyridine ring substituted with trideuteromethyl groups and a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials:
Deuteration: The trideuteromethyl groups are introduced through a deuteration process, which involves the replacement of hydrogen atoms with deuterium.
Borylation: The dioxaborolane moiety is introduced via a borylation reaction, which involves the coupling of the pyridine ring with a boron-containing reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration and borylation processes, utilizing specialized equipment and reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where specific groups on the pyridine ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Applications De Recherche Scientifique
2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its isotopic labeling makes it useful in studying metabolic pathways and enzyme mechanisms.
Medicine: The compound can be used in drug development and as a tracer in pharmacokinetic studies.
Industry: It is employed in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The deuterium atoms in the trideuteromethyl groups can influence reaction kinetics and stability, making the compound valuable in mechanistic studies. The dioxaborolane moiety can participate in boron-mediated reactions, further expanding its utility in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but without deuterium labeling.
2,6-Di(trideuteromethyl)pyridine: Lacks the dioxaborolane moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trideuteromethyl groups.
Uniqueness
The uniqueness of 2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of isotopic labeling and the presence of a dioxaborolane moiety. This dual functionality enhances its versatility and effectiveness in various scientific research applications.
Propriétés
Formule moléculaire |
C13H20BNO2 |
|---|---|
Poids moléculaire |
239.15 g/mol |
Nom IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-bis(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-11(8-10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3/i1D3,2D3 |
Clé InChI |
XYNDKPYVNTVDAH-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=CC(=N1)C([2H])([2H])[2H])B2OC(C(O2)(C)C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-4-phenyl-6-[4-(3-pyridinyl)phenyl]-1,3,5-triazine](/img/structure/B13931940.png)



![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)

![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)


